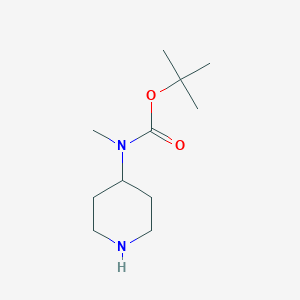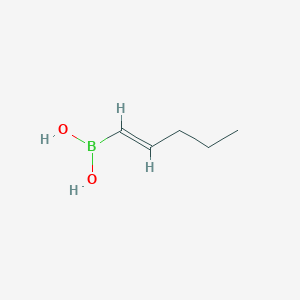
Acide pent-1-én-1-ylboronique
Vue d'ensemble
Description
Synthesis Analysis
Pent-1-en-1-ylboronic acid synthesis involves strategic reactions starting from precursor compounds. Notable methodologies include the use of sodium dithionite initiated reactions for synthesizing fluoroalkyl derivatives from pent-4-en-1-amines, indicating the versatility of ene-amine compounds in synthesis routes (Zhu et al., 2011). Additionally, highly diastereoselective syntheses of 1,5-disubstituted pent-2-endiols have been achieved via one-pot double allylboration, highlighting sophisticated techniques in constructing complex structures with high stereocontrol (Flamme & Roush, 2002).
Molecular Structure Analysis
The molecular structure of pent-1-en-1-ylboronic acid and related compounds plays a crucial role in their reactivity and application in synthesis. For instance, the structure-related synthesis of poly(1-methyl-1-phenyl-1-silapentane) through chemical reduction demonstrates the significance of molecular architecture in polymer chemistry (Liao & Weber, 1991).
Chemical Reactions and Properties
Chemical reactions involving pent-1-en-1-ylboronic acid derivatives are key to functional group transformations and the formation of new bonds. The Suzuki cross-coupling reactions of pyrimidylboronic acids with heteroaryl halides showcase the utility of boronic acids in creating heteroarylpyrimidines, emphasizing their role in cross-coupling reactions (Saygılı et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for the application of pent-1-en-1-ylboronic acid in synthesis. The detailed analysis of these properties is essential for understanding the conditions under which these compounds can be manipulated in the laboratory.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to participate in a wide range of chemical reactions, define the scope of application for pent-1-en-1-ylboronic acid in organic synthesis. For example, its involvement in oligomerization reactions to produce fuel components showcases its utility in industrial applications (Grigoryeva et al., 2019).
Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris l'acide pent-1-én-1-ylboronique, peuvent interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Cette propriété conduit à leur utilité dans diverses applications de détection. Les applications de détection peuvent être des dosages homogènes ou une détection hétérogène .
Étiquetage biologique
L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines, notamment l'étiquetage biologique. Cela peut impliquer l'étiquetage des cellules ou des protéines pour des études complémentaires .
Manipulation et modification des protéines
Les acides boroniques ont été utilisés pour la manipulation et la modification des protéines. Cela peut impliquer de modifier la structure ou la fonction de la protéine à des fins de recherche .
Technologies de séparation
Les acides boroniques ont été utilisés dans les technologies de séparation. Cela peut impliquer la séparation de différentes molécules en fonction de leurs interactions avec l'acide boronique .
Développement de thérapies
Les acides boroniques ont été utilisés dans le développement de thérapies. Cela peut impliquer la création de nouveaux médicaments ou traitements pour diverses maladies .
Séparation et immobilisation des glycoprotéines
L'approche basée sur l'acide boronique pour la séparation et l'immobilisation des glycoprotéines a été revue. Les glycoprotéines influencent un large éventail de processus biologiques, notamment l'interaction cellule-cellule, l'interaction hôte-pathogène ou la protection des protéines .
Chimie supramoléculaire
La conjugaison cis-diol médiée par l'acide boronique est l'une des réactions les plus étudiées en chimie supramoléculaire. Cette réaction de clic réversible a trouvé de nombreuses applications en biologie chimique .
Applications biomédicales
La nature réversible de la conjugaison cis-diol médiée par l'acide boronique l'a également rendue utile dans diverses applications biomédicales .
Mécanisme D'action
Target of Action
Pent-1-en-1-ylboronic acid is a type of organoboron compound . The primary targets of organoboron compounds are typically carbon-based molecules in biochemical reactions . .
Mode of Action
Organoboron compounds are generally known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling . In these reactions, the boron atom in the organoboron compound forms a bond with a carbon atom in another molecule, facilitating the formation of complex organic structures .
Biochemical Pathways
Organoboron compounds are often used in synthetic biology and metabolic engineering to construct complex biochemical pathways . They can be used to modify existing pathways or create new ones, enabling the synthesis of a wide range of organic compounds .
Result of Action
The ability of organoboron compounds to form carbon-carbon bonds can result in the synthesis of complex organic molecules, which can have various effects at the molecular and cellular level .
Propriétés
IUPAC Name |
[(E)-pent-1-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKWJOZHNDPWIM-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59239-44-0 | |
| Record name | (1E)-(Pent-1-en-1-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





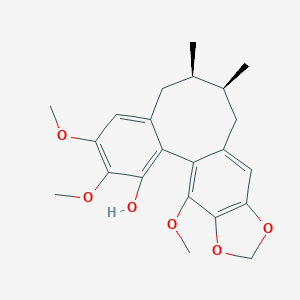
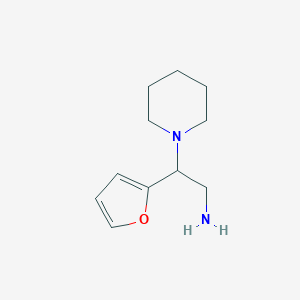
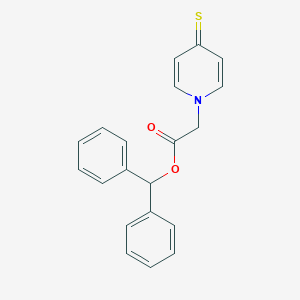

![Octreotide[reduced]](/img/structure/B12769.png)





